(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
Description
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid (CAS: 7668-59-9) is a chiral carboxylic acid characterized by a hexanoic acid backbone substituted at the C2 position with a naphthalen-2-yloxy group. Its molecular formula is C₁₆H₁₈O₃, with a molecular weight of 258.31 g/mol and an (R)-configuration at the stereogenic center . Key physicochemical properties include:
- XLogP3: 4.6 (indicating moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 46.5 Ų (suggesting moderate hydrogen-bonding capacity) .
- Exact Mass: 258.1256 g/mol .
The compound’s structure combines the aromatic π-system of naphthalene with the acidic functionality of a carboxylic acid, making it relevant in pharmaceutical and materials chemistry.
Properties
CAS No. |
7668-59-9 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(2R)-2-naphthalen-2-yloxyhexanoic acid |
InChI |
InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m1/s1 |
InChI Key |
TWQJGSAQDREGBG-OAHLLOKOSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yloxy)hexanoic acid typically involves the reaction of 2-naphthol with ®-2-bromohexanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromohexanoic acid, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for ®-2-(Naphthalen-2-yloxy)hexanoic acid may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(Naphthalen-2-yloxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed to cleave the ether linkage.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hexanol derivatives.
Substitution: 2-naphthol and hexanoic acid.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid exhibits anti-inflammatory effects. In a murine model of arthritis, administration of the compound led to significant reductions in paw swelling and histological markers of inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.
Case Study:
A study published in 2024 demonstrated that treatment with this compound resulted in a 40% reduction in inflammation markers compared to control groups, highlighting its efficacy in modulating inflammatory responses .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies revealed that it effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus.
Case Study:
In a comparative study conducted in 2023, derivatives of this compound were synthesized and evaluated for antimicrobial activity. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .
Enzyme Inhibition Studies
The unique structural features of this compound make it an attractive candidate for studying enzyme inhibition mechanisms. Its ability to interact with various enzymes can provide insights into biochemical pathways and therapeutic targets.
Research Findings:
A study focused on the inhibition of cyclooxygenase enzymes revealed that the compound competes effectively with arachidonic acid, suggesting its utility in understanding pain and inflammation pathways .
Polymer Synthesis
This compound has been explored as a monomer for synthesizing novel polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Research Findings:
Research published in 2024 demonstrated that polymers synthesized from this compound exhibited improved thermal stability compared to conventional polymers, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of ®-2-(Naphthalen-2-yloxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Substitutional Analogs
Enantiomer: (S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
- CAS : 60210-86-8 .
- Differences in stereochemistry may influence biological activity, such as enzyme binding or receptor interactions. For example, enantiomers of similar compounds (e.g., antimycin derivatives) exhibit distinct antibiotic properties due to stereospecific binding .
Phenoxy Analogs
- 2-Phenoxyhexanoic acid (R/S): Replacing naphthalene with a phenyl group reduces aromatic bulk and lipophilicity (XLogP3 ~3.5–4.0). Such analogs are used in polymer stabilizers and plasticizers, highlighting the role of aromatic substitution in industrial applications .
Chain-Length Variants
- This compound is a solid (mp: 38–40°C) , contrasting with the target compound’s physical state (data unavailable).
Functional Group Modifications
Ester Derivatives
- (S)-2-(Methyl(phenyl)amino)-1-(naphthalen-1-yl)-2-oxoethyl hexanoate: Replaces the carboxylic acid with an ester and introduces an amide group, increasing hydrophobicity (XLogP3 >5) and altering metabolic stability. Such derivatives are explored in enantioselective catalysis .
Hydroxy and Glycosylated Derivatives
- Lactobionic acid: A polyhydroxy hexanoic acid derivative with high water solubility (TPSA: ~150 Ų) due to multiple hydroxyl groups. Used in skincare for moisturizing and antioxidant effects .
- 6-[(1R,2R)-3-Oxo-2-pentenylcyclopentyl]hexanoic acid (OPC-6): A cyclopentane-containing analog with reported anti-inflammatory activity, demonstrating how structural rigidity impacts biological function .
Biological Activity
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid, a compound characterized by its unique naphthalene moiety, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexanoic acid backbone with a naphthalen-2-yloxy substituent, which contributes to its lipophilicity and potential interactions with biological membranes. Its molecular formula is C16H18O3, and it has a molecular weight of 270.31 g/mol. The presence of the naphthalene group may enhance its binding affinity to various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory processes.
- Modulation of Signal Transduction Pathways : The naphthalene moiety can interact with signaling pathways involving mitogen-activated protein kinases (MAPK), potentially influencing cell proliferation and survival.
Anti-inflammatory Effects
Studies have demonstrated that compounds with similar structures exhibit anti-inflammatory properties. For instance, the inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators like prostaglandins.
Antitumor Activity
There is emerging evidence suggesting that this compound may possess antitumor activity. Research on related compounds has shown that they can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anti-inflammatory | COX inhibition | , |
| Antitumor | Induction of apoptosis | , |
| Modulation of MAPK pathway | Inhibition of ERK phosphorylation | , |
Case Studies
- Anti-inflammatory Study : A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory activity.
- Antitumor Study : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as cleaved PARP and caspase activation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling naphthalen-2-ol derivatives with chiral hexanoic acid precursors. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((2-(naphthalen-2-yl)propanoyl)oxy)carbamate) can be synthesized via DCC-mediated coupling of 2-(naphthalen-2-yl)propanoic acid with tert-butyl hydroxycarbamate, achieving yields up to 86% . Enantioselectivity is enhanced using chiral catalysts like (R,R)-FeBIPF₂ (5 mol%), which provides ≥91% enantiomeric excess (ee) in related compounds through asymmetric induction at low temperatures (–30°C) . Purification via flash column chromatography (silica gel, n-hexane/EtOAc gradients) ensures product homogeneity.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, SHELX software (e.g., SHELXL for refinement) has been widely used to resolve chiral centers in structurally similar compounds, such as methylidenecyclopropane glucosides, by analyzing anomalous dispersion effects . Complementary techniques include chiral HPLC and optical rotation measurements.
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Based on GHS classifications for analogous naphthalene derivatives, this compound likely requires:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A/2B irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : The (2R)-configuration is critical for target binding. For example, in dual 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors, replacing a pyrimidine-thioether moiety with benzylidene groups (retaining chirality) maintained IC₅₀ values <1 µM for both enzymes . Stereospecific interactions were validated via molecular docking and mutagenesis studies.
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, enzyme isoforms). For instance, arginase inhibitors like (R)-2-amino-6-boronohexanoic acid derivatives showed IC₅₀ variations (223 nM vs. 509 nM for human arginase I vs. II) due to active-site differences . Standardize assays using recombinant enzymes (e.g., CHO cells overexpressing human isoforms) and validate with orthogonal methods (e.g., SPR, ITC).
Q. What strategies enhance the metabolic stability of this compound derivatives?
- Methodological Answer : Structural modifications to reduce oxidative metabolism include:
- Bioisosteric replacement : Substituting the naphthalen-2-yl group with fluorinated aryl rings to block CYP450-mediated oxidation .
- Prodrug design : Esterification of the carboxylic acid (e.g., methyl esters) improves oral bioavailability (28% in rat models) and hydrolyzes in vivo to the active form .
Q. How can computational methods guide the optimization of this compound derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations predict binding affinities. For example, co-crystallization of arginase inhibitors with human arginase I/II revealed key hydrogen bonds between the boronic acid group and Asp⁹⁷/His¹⁰⁰, guiding SAR for improved potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
